N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide
Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzylpiperazine moiety, which is known for its diverse biological activities. The compound’s structure includes a bromine and chlorine atom, which can influence its reactivity and interactions with biological targets.
Preparation Methods
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzylpiperazine moiety: This can be achieved by reacting piperazine with benzyl chloride under basic conditions.
Coupling with a brominated and chlorinated benzamide: The benzylpiperazine intermediate is then coupled with a brominated and chlorinated benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using high-throughput synthesis techniques and purification methods like recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced using reagents like hydrogen peroxide or sodium borohydride, respectively.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with serotonin receptors, potentially influencing neurotransmitter levels and receptor activation . Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide can be compared with other benzylpiperazine derivatives, such as:
N-[4-(4-benzylpiperazin-1-yl)phenyl]benzamide: Lacks the bromine and chlorine atoms, which may affect its reactivity and biological activity.
4-(4-Benzylpiperazin-1-yl)aniline:
N-{(E)-[4-(4-Benzylpiperazin-1-yl)-3-nitrophenyl]methylene}-3,5-dimethyl-4H-1,2,4-triazol-4-amine: A more complex structure with additional functional groups, which may enhance its biological activity.
These comparisons highlight the unique features of this compound, such as the presence of halogen atoms and its specific molecular interactions.
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-5-bromo-2-chlorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23BrClN3O/c25-19-6-11-23(26)22(16-19)24(30)27-20-7-9-21(10-8-20)29-14-12-28(13-15-29)17-18-4-2-1-3-5-18/h1-11,16H,12-15,17H2,(H,27,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWKTTNNRKAIDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Br)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23BrClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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